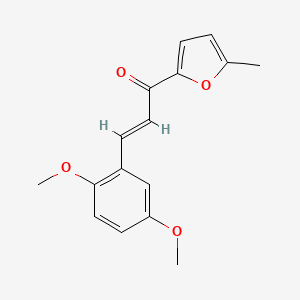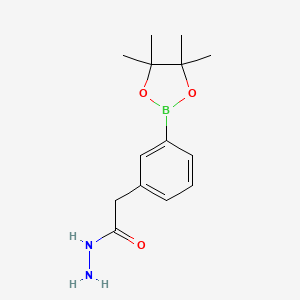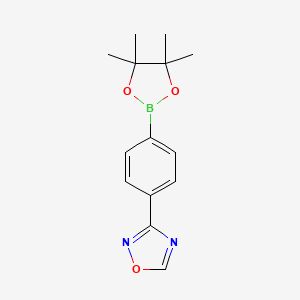
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester (4-HOPE-pinacol ester) is an organoboronic acid compound with a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of several important compounds, and has been studied extensively by scientists due to its unique properties.
Applications De Recherche Scientifique
4-HOPE-pinacol ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, peptides, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of important pharmaceuticals such as antifungal agents and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 4-HOPE-pinacol ester is based on its ability to form a reversible adduct with a variety of substrates. This adduct formation is driven by the boronic acid group, which is capable of forming reversible covalent bonds with a variety of functional groups. The boronic acid group can also form hydrogen bonds with other molecules, resulting in increased stability and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HOPE-pinacol ester are largely unknown. However, it has been shown to have some antioxidant activity, and has been used in the synthesis of compounds that have been studied for their potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-HOPE-pinacol ester in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. It is also relatively easy to handle and store, and is relatively non-toxic. The main limitation of using 4-HOPE-pinacol ester in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for 4-HOPE-pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its use as a catalyst in the synthesis of polymers could lead to new and improved materials. Finally, further research into its mechanism of action could lead to new and improved methods for synthesizing organic compounds.
Méthodes De Synthèse
The synthesis of 4-HOPE-pinacol ester involves the reaction of 4-hydroxybenzaldehyde and pinacol boronic acid in the presence of a base. The base used is typically sodium bicarbonate, and the reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80 °C. The reaction yields a white solid which can be purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQSAFCMBQHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)



